molecular formula C12H18O4 B7799538 1,4-Butanediol dimethacrylate CAS No. 28883-57-0

1,4-Butanediol dimethacrylate

Cat. No. B7799538
CAS RN: 28883-57-0
M. Wt: 226.27 g/mol
InChI Key: XOJWAAUYNWGQAU-UHFFFAOYSA-N
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Description

1,4-Butanediol dimethacrylate (BUDMA) is a cross-linking methacrylic monomer used in dental-composite materials, sealants, prostheses, and more . It has been reported to cause sensitization in dental technicians, with cross-reactivity to methylmethacrylate .


Synthesis Analysis

1,4-Butanediol dimethacrylate can be synthesized via an unusual transesterification involving glycidyl methacrylate . The reaction proceeds by transesterification with the release of glycidol. It occurs in two stages, with the formation of the intermediate 4-hydroxybutyl methacrylate, which is then transformed into 1,4-butanediyl dimethacrylate (BDMA) . Another method involves reacting 85.59g of methacrylic acid and 28g of 1,4-butanediol in the presence of a HZSM-5 molecular sieve catalyst .


Molecular Structure Analysis

The molecular formula of 1,4-Butanediol dimethacrylate is C12H18O4 . The structural analysis of the main products showed that the reaction proceeds by transesterification with the release of glycidol .


Chemical Reactions Analysis

The reaction between glycidyl methacrylate and 1,4-butanediol in the presence of triethylamine was investigated . The structural analysis of the main products showed that the reaction proceeds by transesterification with the release of glycidol .


Physical And Chemical Properties Analysis

1,4-Butanediol dimethacrylate is a non-flammable liquid, with a low volatility and a moderate solubility in water . Its molecular weight is 226.27 g/mol .

Safety and Hazards

1,4-Butanediol dimethacrylate can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and not to eat, drink or smoke when using this product .

properties

IUPAC Name

4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate
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InChI

InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XOJWAAUYNWGQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18O4
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Related CAS

27813-90-7, 28883-57-0
Record name 1,4-Butanediol dimethacrylate homopolymer
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Record name Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID4044870
Record name Butane-1,4-diyl bis(2-methylprop-2-enoate)
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Molecular Weight

226.27 g/mol
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Physical Description

Liquid; Water or Solvent Wet Solid, Liquid; [HSDB] Colorless liquid; [Aldrich MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester
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Record name 1,4-Butanediol dimethacrylate
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Boiling Point

110 °C @ 3 MM HG
Record name 1,4-BUTANEDIOL DIMETHACRYLATE
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Density

1.011 @ 25 °C/15.6 °C
Record name 1,4-BUTANEDIOL DIMETHACRYLATE
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Color/Form

Liquid

CAS RN

2082-81-7
Record name Butanediol dimethacrylate
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Record name 1,4-Butanediol dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester
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Record name Tetramethylene dimethacrylate
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Record name 1,4-BUTANEDIOL DIMETHACRYLATE
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Synthesis routes and methods

Procedure details

788 kg of 1,4-butanediol, 2664 kg of methyl methacrylate (MMA), 0.123 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 5 kg of calcium oxide, 1 kg of lithium hydroxide and 4 kg of water as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 96° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops to below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 2.5:1. The MMA stock in the reactor is supplemented by introduction of equal parts of MMA per part of methanol/MMA mixture taken off. Thus, a total of 1267 kg of MMA are introduced over a period of 5 hours. Over a period of 8 hours, the reflux ratio is adapted to the decreasing formation of methanol up to a value of 4.5:1. At a temperature at the bottom of 130° C., the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure being gradually reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, comprising the catalyst-containing 1,4-butanediol dimethacrylate, is admixed with 9 kg of bleaching earth and 6 kg of aluminium silicate (Perlite) as filter aid and freed of catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 2 m2) having a rotating wiper system at a pressure of 15 torr and a vaporizer temperature of 142° C. A total of 1800 kg of 1,4-butanediol dimethacrylate are obtained from the bottom product:
Quantity
788 kg
Type
reactant
Reaction Step One
Quantity
2664 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
catalyst
Reaction Step One
Name
Quantity
4 kg
Type
catalyst
Reaction Step One
Quantity
0.123 kg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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